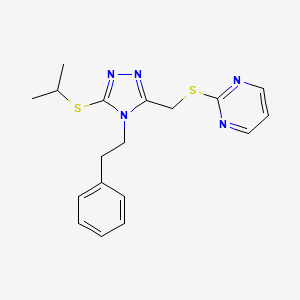

2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

描述

属性

IUPAC Name |

2-[[4-(2-phenylethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5S2/c1-14(2)25-18-22-21-16(13-24-17-19-10-6-11-20-17)23(18)12-9-15-7-4-3-5-8-15/h3-8,10-11,14H,9,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUOMRWJQCCPJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable pyrimidine derivative is reacted with a triazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially altering the electronic properties of the compound.

Substitution: Nucleophilic substitution reactions are common, where various substituents can be introduced or replaced on the triazole or pyrimidine rings.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

科学研究应用

2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of 2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyrimidine rings can form hydrogen bonds or hydrophobic interactions with target proteins, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

相似化合物的比较

Key Observations :

- Alkylthio Chain Length : Longer alkylthio chains (e.g., octyl, decyl) correlate with reduced toxicity. For example, the octylthio derivative (LC₅₀ = 49.66 mg/l) is less toxic than the methylthio analog (LC₅₀ = 8.29 mg/l) due to improved membrane penetration and metabolic clearance . The target compound’s isopropylthio group (C3 chain) may confer intermediate toxicity.

- Heterocyclic Moieties : Pyrimidine-linked derivatives (as in the target compound) are less studied than pyridine analogs (e.g., 5q), but pyrimidine’s electron-deficient nature may enhance binding to microbial targets .

Antimicrobial Activity vs. Structural Features

The decylthio analog () shows potent activity against E. coli and S. aureus, suggesting that bulky hydrophobic substituents enhance antimicrobial efficacy. The target compound’s isopropylthio group, though smaller than decylthio, combined with the phenethyl group, may balance lipophilicity and steric effects for optimal activity .

生物活性

The compound 2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a novel derivative that combines features of triazole and pyrimidine structures. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure

The compound can be described with the following chemical formula:

This structure incorporates a triazole moiety linked to a pyrimidine ring through a thioether linkage, which is crucial for its biological activity.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Triazole Ring : The initial step includes the synthesis of 5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazole.

- Thioether Formation : The triazole derivative is then reacted with a pyrimidine derivative to form the thioether linkage.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study indicated that compounds with similar triazole structures demonstrated potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . The introduction of specific substituents (like isopropylthio) can enhance this activity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example 1 | Bacillus subtilis | 32 µg/mL |

| Example 2 | Escherichia coli | 16 µg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives has been well-documented. For instance, compounds similar to the target molecule have shown cytotoxic effects against cancer cell lines such as HT29 (colorectal cancer) and MCF7 (breast cancer) . The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell proliferation.

Case Study: HT29 Cell Line

A recent study evaluated the cytotoxicity of various triazole derivatives against HT29 cells. The results indicated that certain modifications to the triazole structure significantly improved antiproliferative activity:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 10 | Inhibition of phospholipid-dependent kinase |

| Compound B | 25 | Induction of apoptosis |

Other Biological Activities

In addition to antimicrobial and anticancer activities, compounds with similar structural features have been reported to possess anti-inflammatory and analgesic properties. For example, derivatives have shown efficacy in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound may interact favorably with enzymes involved in cancer progression and microbial resistance mechanisms. The binding energy values indicate strong interactions with target sites, which correlate with observed biological activities.

常见问题

Q. What synthetic methodologies are recommended for synthesizing 2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

- Reflux under inert atmospheres to prevent oxidation of sulfur-containing groups .

- Chromatographic purification (e.g., silica gel column chromatography) to isolate intermediates and final products .

- Structural confirmation via H NMR, IR spectroscopy, and mass spectrometry. For example, H NMR signals for isopropylthio groups appear as multiplets near δ 1.2–1.4 ppm, while phenethyl protons resonate around δ 7.2–7.4 ppm . Elemental analysis (C, H, N, S) is critical for validating purity .

Q. How should researchers assess the purity and stability of this compound under varying conditions?

- HPLC-DAD methods are effective for separating the compound from impurities. Use a C18 column with a mobile phase gradient (e.g., acetonitrile/water) and UV detection at 254 nm .

- Forced degradation studies (acid/base hydrolysis, thermal stress) can evaluate stability. Monitor degradation products via LC-MS to identify vulnerable functional groups (e.g., thioether linkages) .

Q. What initial biological screening assays are appropriate to evaluate its antimicrobial potential?

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution methods. Note that structural analogs with alkylthio substituents (e.g., decylthio) show MIC values of 125 μg/ml .

- Time-kill kinetics to determine bactericidal vs. bacteriostatic effects. Compare results with control compounds (e.g., ciprofloxacin) to contextualize activity .

Advanced Research Questions

Q. How can structural modifications of the triazole and pyrimidine moieties enhance biological activity, and what analytical methods validate these changes?

- Structure-Activity Relationship (SAR) studies :

- Validation methods :

- X-ray crystallography to confirm 3D structure and intermolecular interactions.

- Density Functional Theory (DFT) calculations to predict electronic properties and reactivity .

Q. What strategies can resolve discrepancies in biological activity data between structurally similar 1,2,4-triazole derivatives?

- Comparative SAR analysis : Systematically vary substituents (e.g., alkyl vs. aryl groups) and correlate with activity trends .

- Statistical validation : Use ANOVA to assess reproducibility across biological replicates. For example, if MIC values for S. aureus vary between labs, control variables like inoculum size and growth medium .

- Metabolomic profiling : Identify bacterial metabolic shifts (via LC-MS) to distinguish compound-specific effects from assay artifacts .

Q. Which advanced chromatographic techniques are suitable for studying its thermodynamic properties and retention behavior?

- Hydrophilic Interaction Liquid Chromatography (HILIC) : Measure retention factors () at varying temperatures (25–60°C) to calculate thermodynamic parameters (ΔH°, ΔS°) for transfer between mobile and stationary phases .

- Van’t Hoff plots : Linear regression of vs. provides insights into enthalpy-driven vs. entropy-driven retention .

Q. How does the compound interact with bacterial enzymes or nucleic acids, and what experimental approaches elucidate these mechanisms?

- Enzyme inhibition assays : Test against bacterial targets (e.g., dihydrofolate reductase) using spectrophotometric methods. For example, monitor NADPH oxidation at 340 nm .

- DNA-binding studies :

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antiradical activity of thioacetic acid derivatives of 1,2,4-triazoles?

- Re-evaluate experimental conditions : Antiradical activity (e.g., DPPH scavenging) is sensitive to solvent polarity and pH. Ensure consistency in assay protocols (e.g., 0.1 mM DPPH in ethanol) .

- Probe functional group effects : Salts of thioacetic acids may show reduced activity due to blocked carboxyl groups. Compare free acids vs. salts under identical conditions .

Methodological Optimization

Q. What steps optimize the synthesis of metal complexes (e.g., Cu(II), Zn(II)) with this compound for enhanced bioactivity?

- Coordination chemistry : React the compound with metal sulfates (e.g., CuSO) in aqueous ethanol. Monitor complex formation via UV-Vis spectroscopy (e.g., d-d transitions at 600–800 nm for Cu(II)) .

- Stoichiometric control : Use molar ratios (ligand:metal = 2:1) to avoid precipitate formation. Characterize complexes via IR (shift in ν(S−S) and ν(N−H) bands) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。